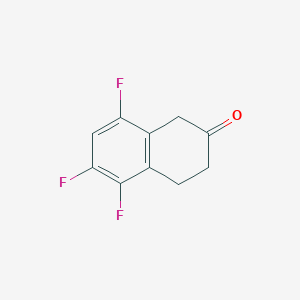
5,6,8-Trifluoro-3,4-dihydronaphthalen-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,8-Trifluoro-3,4-dihydronaphthalen-2(1H)-one is a fluorinated organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8-Trifluoro-3,4-dihydronaphthalen-2(1H)-one typically involves the introduction of fluorine atoms into a naphthalene derivative. Common methods might include:
Electrophilic fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms.
Nucleophilic fluorination: Using reagents like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.
Industrial Production Methods
Industrial production methods for fluorinated compounds often involve large-scale fluorination reactions under controlled conditions to ensure safety and efficiency. These methods might include:
Continuous flow reactors: For better control over reaction conditions and improved safety.
Batch reactors: For smaller-scale production or specialized compounds.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,8-Trifluoro-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen exchange reactions using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaI in acetone for halogen exchange.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of iodinated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals with improved metabolic stability.
Medicine: Investigation as a potential drug candidate due to its unique chemical properties.
Industry: Use in the development of advanced materials with specific properties, such as increased thermal stability or resistance to degradation.
Wirkmechanismus
The mechanism of action of 5,6,8-Trifluoro-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, altering their activity. The presence of fluorine atoms can influence the compound’s binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6,7-Trifluoro-3,4-dihydronaphthalen-2(1H)-one
- 5,6,8-Trifluoro-1,2,3,4-tetrahydronaphthalene
- 5,6,8-Trifluoro-2-naphthol
Uniqueness
5,6,8-Trifluoro-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific substitution pattern and the presence of three fluorine atoms, which can significantly alter its chemical and physical properties compared to non-fluorinated analogs. This uniqueness can make it particularly valuable in applications requiring specific reactivity or stability.
Eigenschaften
Molekularformel |
C10H7F3O |
|---|---|
Molekulargewicht |
200.16 g/mol |
IUPAC-Name |
5,6,8-trifluoro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H7F3O/c11-8-4-9(12)10(13)6-2-1-5(14)3-7(6)8/h4H,1-3H2 |
InChI-Schlüssel |
OJDGTHVYUWSLNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CC1=O)C(=CC(=C2F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


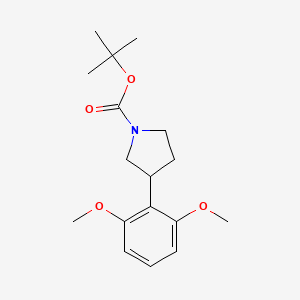
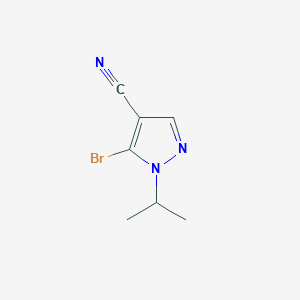
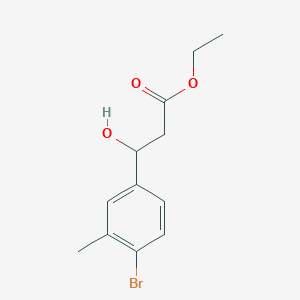
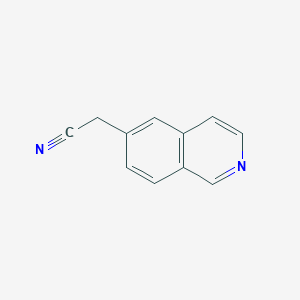
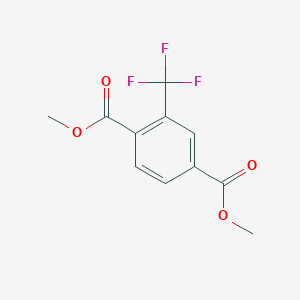
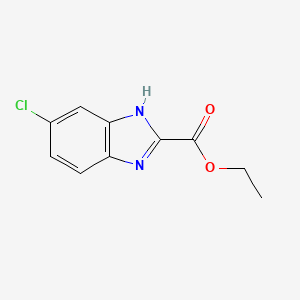



![Methyl (R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13673237.png)
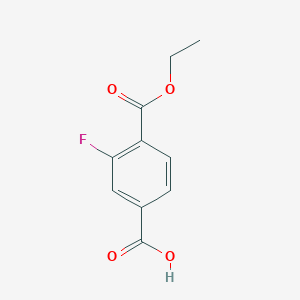

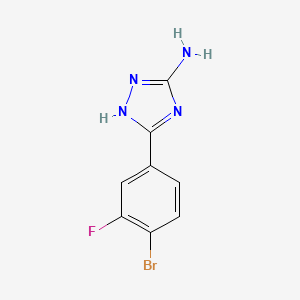
![3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13673257.png)
